N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a quinazolin-2-yl core substituted with a sulfanyl acetamide moiety. The molecule contains two chlorophenyl groups: one at the 2-position of the benzylamine substituent and another at the 4-position of the quinazoline ring. Its molecular formula is C17H14ClN3OS, with a molecular weight of 343.8 g/mol and a calculated logP (lipophilicity) of 3.9, indicating moderate hydrophobicity . The compound’s structure combines a quinazoline scaffold—a known pharmacophore in kinase inhibitors and anticancer agents—with sulfanyl acetamide and chlorinated aromatic substituents, which are common in bioactive molecules for enhancing target binding and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c25-18-11-9-16(10-12-18)13-28-23-19-6-2-4-8-21(19)29-24(30-23)32-15-22(31)27-14-17-5-1-3-7-20(17)26/h1-12H,13-15H2,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAVXCXLZSKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Groups: This step involves the use of chlorophenyl reagents in the presence of catalysts to ensure selective substitution.
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents under controlled temperature and pH conditions.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-Chloro-2-methylphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
- Structure : Features a 4-oxo-3-allyl-3,4-dihydroquinazoline core and a 4-chloro-2-methylphenyl acetamide group.
- Key Differences : The dihydroquinazoline ring introduces a ketone group, which may alter electronic properties and hydrogen-bonding capacity compared to the fully aromatic quinazoline in the target compound. The allyl substituent could influence steric interactions in enzyme binding pockets .
- Activity : Dihydroquinazolines are often associated with anti-inflammatory or antimicrobial activity, whereas fully aromatic quinazolines (as in the target compound) are more commonly linked to kinase inhibition .
2-Benzylthio-4-chloro-5-methyl-N-(4-methylquinazolin-2-yl)benzenesulfonamide
- Structure : Contains a benzenesulfonamide group instead of sulfanyl acetamide and a 4-methylquinazoline ring.
- The 4-methylquinazoline substituent may reduce steric hindrance compared to the 4-aminobenzyl group in the target molecule .
- Synthesis: Prepared via coupling of benzenesulfonyl cyanamide salts with aminoacetophenones, differing from the diazonium salt coupling methods used for sulfanyl acetamides .
Triazole-Based Derivatives
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Structure : Replaces the quinazoline core with a 1,2,4-triazole ring. The 4-chlorophenyl and 4-methylphenyl groups enhance aromatic stacking interactions.
- Key Differences : Triazoles are smaller heterocycles with distinct electronic profiles compared to quinazolines. This may reduce π-π stacking but improve solubility. The ethyl and methyl substituents on the phenyl ring increase lipophilicity (logP ~4.5) compared to the target compound .
- Activity : Triazole derivatives often exhibit antimicrobial or antifungal activity, as seen in compounds like 6f and 6o from oxadiazole studies, which showed potent activity against microbial strains .
Oxadiazole-Based Derivatives
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide Derivatives
- Structure : Features a 1,3,4-oxadiazole core instead of quinazoline. Substituents include N-alkyl/aryl groups (e.g., methyl, benzyl).
- These derivatives showed MIC values of 8–32 µg/mL against E. coli and S. aureus, with low hemolytic activity (<10% at 100 µg/mL) .
- SAR : The 4-chlorophenyl group is critical for antimicrobial activity, while bulky N-substituents (e.g., benzyl) reduce toxicity .
Structural and Functional Analysis
Role of Chlorophenyl Substitutents
- Both the target compound and its analogs (e.g., triazole and oxadiazole derivatives) utilize chlorophenyl groups to enhance lipophilicity and target binding via hydrophobic interactions.
Impact of Sulfanyl Acetamide Linkage
- The sulfanyl acetamide moiety serves as a flexible linker in multiple derivatives. In the target compound, this group connects the quinazoline core to the chlorophenylmethyl group, allowing conformational adaptability for target engagement. Comparatively, in 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide, the triazole ring’s rigidity may restrict binding modes .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects, particularly focusing on its pharmacological implications.
Synthesis and Structural Properties
The compound can be synthesized through various chemical reactions involving quinazoline derivatives and chlorinated phenyl groups. The synthesis typically includes:
- Reagents : 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate are common starting materials.
- Methods : The reaction often employs acylation techniques to introduce the acetamide group effectively.
The molecular structure of the compound can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds demonstrated moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives containing the sulfamoyl group are particularly effective in this regard . This activity is crucial for developing treatments for conditions such as Alzheimer's disease and other neurological disorders.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various quinazoline derivatives against multiple bacterial strains. The results indicated that compounds with chlorinated phenyl groups had enhanced activity against resistant strains, highlighting their therapeutic potential .
- Enzyme Inhibition Studies : Research involving the inhibition of AChE demonstrated that certain derivatives could significantly reduce enzyme activity, suggesting a mechanism for their neuroprotective effects .
Pharmacological Implications
The biological activities of this compound point towards its potential use in:
- Antimicrobial therapies : Due to its possible effectiveness against bacteria.
- Neurological treatments : As an AChE inhibitor, it may help in managing neurodegenerative diseases.
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[(2-chlorophenyl)methyl]-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step routes starting with substituted quinazoline or sulfonamide precursors. Key steps include:
- Condensation reactions using glacial acetic acid as a solvent and catalyst (e.g., refluxing N-(benzenesulfonyl)cyanamide potassium salts with aminoacetophenone derivatives for 3.5–5 hours) .
- Thioether formation via nucleophilic substitution, where a sulfanyl group is introduced using intermediates like 2-chloro-N-methylacetamide in 11-step syntheses with yields of 2–5% .
- Purification via recrystallization or column chromatography to isolate the final product .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Optimization strategies include:
- Computational reaction design : Use quantum chemical calculations (e.g., reaction path search methods) to predict viable pathways and reduce trial-and-error experimentation .
- Intermolecular interaction analysis : Adjust substituents on the quinazoline core to enhance steric or electronic effects, guided by crystallographic data (e.g., torsion angles of nitro groups affecting reactivity) .
- Solvent and catalyst screening : Test polar aprotic solvents (e.g., DMF) or phase-transfer catalysts to accelerate thioether bond formation .
Basic: What analytical techniques confirm the structural integrity of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond at ~1.75 Å) and angles, with deviations in nitro group planarity (e.g., O–N–C–C torsion angles of -16.7° and 160.9°) .
- Spectroscopy :
- NMR : Peaks at δ 7.2–8.5 ppm for aromatic protons and δ 2.1–2.5 ppm for methyl groups.
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C23H20ClN3O2S2: 502.06) .
Advanced: Are there unusual structural features observed in crystallographic studies?
Yes:
- Non-planar nitro groups : In N-(4-chloro-2-nitrophenyl) derivatives, nitro groups twist out of the benzene plane, influencing intermolecular interactions .
- Hydrogen-bonded networks : Centrosymmetric head-to-tail C–H···O interactions stabilize crystal packing, as seen in chains along the [101] direction .
Basic: What in vitro assays evaluate the compound’s biological activity?
- Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .
- Antimicrobial testing : Agar dilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced: How can mechanistic studies elucidate the compound’s bioactivity?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with anticancer activity using descriptors like logP and polar surface area .
- Molecular docking : Simulate binding to targets (e.g., EGFR tyrosine kinase) to identify key interactions (e.g., hydrogen bonds with quinazoline NH groups) .
Advanced: How should researchers address contradictions in reported biological data?
- Cross-validation : Replicate assays under standardized conditions (e.g., same cell lines, incubation times).
- Meta-analysis : Compare structural analogs (e.g., quinazolin-2-yl vs. triazol-3-yl derivatives) to isolate substituent-specific effects .
Advanced: What computational tools aid in understanding reaction mechanisms?
- Reaction path search software (e.g., GRRM, Gaussian): Predict transition states and intermediates for sulfanyl-acetamide bond formation .
- DFT calculations : Analyze charge distribution in intermediates to optimize nucleophilic attack steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
